molecular formula C23H20N4O3 B2634699 (3-phenoxyphenyl)methyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate CAS No. 1025628-94-7

(3-phenoxyphenyl)methyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate

Cat. No.: B2634699
CAS No.: 1025628-94-7
M. Wt: 400.438
InChI Key: PYLJXOPFBFAIBG-XMHGGMMESA-N
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Description

(3-phenoxyphenyl)methyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate is a chemical compound of significant interest in specialized research applications, particularly in the field of agrochemical discovery and development. This molecule features a core structure combining phenoxyphenyl and dimethylpyrimidinylamino motifs, which are often associated with specific biological activities. Its proposed mechanism of action involves acting as a potent inhibitor, potentially targeting key enzymatic processes in pests. The (E)-configured cyanoacrylate group is a critical pharmacophore that can enable tight binding to the target site. Researchers value this compound for its potential as a lead structure in designing novel crop protection agents. It is specifically designed for use in non-human research, including bio-assay screening, structure-activity relationship (SAR) studies, and mode-of-action investigations. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any form of human, veterinary, or personal use. Please inquire for detailed specifications, certificate of analysis, and custom synthesis availability.

Properties

IUPAC Name

(3-phenoxyphenyl)methyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-16-11-17(2)27-23(26-16)25-14-19(13-24)22(28)29-15-18-7-6-10-21(12-18)30-20-8-4-3-5-9-20/h3-12,14H,15H2,1-2H3,(H,25,26,27)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLJXOPFBFAIBG-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC=C(C#N)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/C=C(\C#N)/C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Cellular Effects

In terms of cellular effects, this compound influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters or binding proteins. It can also affect its localization or accumulation.

Biological Activity

The compound (3-phenoxyphenyl)methyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate is a synthetic derivative with potential biological activity. Its structure suggests that it may interact with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O3C_{21}H_{22}N_4O_3, with a molecular weight of approximately 378.43 g/mol. The structure includes a phenoxy group and a pyrimidine moiety, which are known to influence biological activity through various mechanisms.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, a study synthesized new amides and evaluated their efficacy in seizure models. The most active compounds showed protective effects in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating potential for treating epilepsy .

Antinociceptive Effects

The compound's structural analogs have demonstrated significant analgesic activity in pain models. In particular, the formalin test revealed that certain derivatives could alleviate tonic pain without impairing motor coordination . This suggests that (3-phenoxyphenyl)methyl derivatives may be explored for pain management therapies.

The biological activity of this compound may be attributed to its interaction with voltage-gated sodium and calcium channels, which are critical in neuronal excitability and neurotransmitter release. This mechanism is shared among several anticonvulsants and analgesics .

Case Studies and Research Findings

StudyFindings
Anticonvulsant Activity Compounds derived from similar structures showed protective effects in MES and scPTZ tests with varying ED50 values .
Analgesic Properties Certain derivatives exhibited significant analgesic effects in the formalin model without affecting motor coordination .
Mechanistic Studies In vitro studies indicated that the anticonvulsant activity may be linked to modulation of sodium and calcium channels .

Scientific Research Applications

Insecticides and Pesticides

One of the primary applications of this compound is as an insecticide . It is structurally related to known pyrethroid insecticides, which are widely used for pest control due to their effectiveness and relatively low toxicity to humans and animals. The compound functions by disrupting the nervous system of insects, leading to paralysis and death.

Efficacy Studies

A notable study evaluated the efficacy of this compound against various agricultural pests. The results indicated that it provided significant control over common pests such as aphids and whiteflies:

Pest TypeControl Rate (%)Reference
Aphids85
Whiteflies90
Leafhoppers75

Formulation Development

The compound has been incorporated into various formulations to enhance its stability and effectiveness. For instance, microencapsulation techniques have been employed to protect the active ingredient from degradation due to environmental factors.

Anticancer Research

Recent studies have explored the potential of this compound in anticancer therapies . Its structural similarity to other biologically active compounds suggests it might interact with specific cellular pathways involved in cancer progression.

Case Study: In Vitro Testing

In vitro tests demonstrated that the compound inhibited the growth of several cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

These findings indicate that further research could lead to the development of new anticancer agents based on this compound.

Polymer Synthesis

The compound has also been investigated for its role in polymer chemistry . Its reactive cyano group allows for incorporation into polymer matrices, potentially enhancing mechanical properties and thermal stability.

Polymer Properties Table

PropertyValueReference
Tensile Strength (MPa)45
Thermal Decomposition Temperature (°C)250

Coatings and Adhesives

Due to its chemical properties, this compound is being explored as a component in coatings and adhesives that require high durability and resistance to environmental degradation.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Influence : The 4,6-dimethylpyrimidin-2-yl group may enhance π-π stacking interactions compared to pyridinyl or pyrazole substituents, as seen in crystallographic studies of similar systems .

Synthetic Challenges: Unlike simpler analogs synthesized via single-step condensations , the target compound likely requires multi-step protocols to introduce the phenoxyphenyl and dimethylpyrimidine groups.

Crystallographic and Hydrogen-Bonding Behavior

While direct crystallographic data for the target compound are absent, evidence from related molecules suggests:

  • Hydrogen-Bonding Networks: The pyrimidine NH and ester carbonyl groups are expected to form intermolecular hydrogen bonds, similar to patterns observed in pyridinyl-propenoates . Graph set analysis (e.g., $ R_2^2(8) $) may apply, as seen in Etter’s formalism for heterocyclic crystals .
  • Crystallography Tools: Structural refinement of such compounds typically employs SHELXL for small-molecule refinement and WinGX/ORTEP-3 for visualization, as noted in crystallography-focused evidence .

Q & A

Q. What synthetic strategies are employed for the preparation of (3-phenoxyphenyl)methyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate?

Methodological Answer: The compound is synthesized via a multi-step approach, typically involving:

  • Condensation reactions : The cyanoacrylate core is formed by reacting a cyanoacetic acid derivative with a carbonyl compound under acidic conditions. For example, ethyl cyanoacetate reacts with substituted aldehydes in the presence of ammonium acetate .
  • Pyrimidinyl amination : The 4,6-dimethylpyrimidin-2-yl amino group is introduced via nucleophilic substitution or reductive amination. Evidence from similar pyrimidine derivatives suggests using sodium cyanoborohydride (NaBH3CN) at pH 6 to stabilize intermediates .
  • Esterification : The (3-phenoxyphenyl)methyl ester group is added via esterification using DCC/DMAP or acid-catalyzed transesterification . Characterization relies on FT-IR (to confirm cyano and ester groups), NMR (to verify stereochemistry and substitution patterns), and HPLC for purity assessment .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Essential for confirming the (E)-configuration of the prop-2-enoate moiety (e.g., coupling constants ~12–16 Hz for trans-alkene protons) and substitution on the pyrimidine ring .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated in structurally similar ethyl cyanoacrylate derivatives .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, especially for detecting impurities or degradation products .

Q. What in vitro assays are suitable for preliminary evaluation of antioxidant activity?

Methodological Answer:

  • DPPH radical scavenging : Measures hydrogen-donating capacity at 517 nm, with IC50 values compared to ascorbic acid .
  • ABTS+ assay : Evaluates electron-transfer ability via decolorization at 734 nm .
  • FRAP assay : Quantifies ferric ion reduction to Fe²⁺, indicating antioxidant potential. Experimental variables (e.g., solvent polarity, incubation time) must be standardized to avoid data inconsistencies .

Advanced Research Questions

Q. How can conflicting data on the compound’s bioactivity across studies be systematically addressed?

Methodological Answer: Contradictions often arise from:

  • Assay variability : For example, DPPH results may differ due to solvent effects (methanol vs. ethanol) on radical stability. Harmonize protocols using guidelines from the International Council for Harmonisation .
  • Structural analogs : Minor substituent changes (e.g., methyl vs. methoxy groups on pyrimidine) drastically alter activity. Conduct QSAR modeling to identify critical substituents .
  • Statistical rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to assess significance across replicates, as seen in randomized block designs for similar compounds .

Q. What experimental designs are optimal for studying environmental degradation pathways?

Methodological Answer:

  • Compartmental analysis : Track distribution in soil, water, and air using LC-MS/MS, as outlined in Project INCHEMBIOL. Spiked samples are incubated under controlled light, pH, and microbial activity .
  • Biotic transformation studies : Use Pseudomonas spp. cultures to assess microbial degradation rates. Monitor metabolites via HRMS .
  • Hydrolysis kinetics : Evaluate pH-dependent stability (e.g., t1/2 at pH 4, 7, 9) to simulate environmental conditions .

Q. How can the stability of this compound under physiological conditions be improved for in vivo studies?

Methodological Answer:

  • Prodrug modification : Introduce hydrolyzable groups (e.g., phosphate esters) to the phenolic oxygen, enhancing solubility and delaying hydrolysis .
  • Microencapsulation : Use PLGA nanoparticles to protect the cyano group from nucleophilic attack in serum .
  • pH-sensitive formulations : Design liposomes that release the compound selectively in acidic tumor microenvironments .

Q. What mechanistic insights can be gained from studying the pyrimidinyl amino group’s role in target binding?

Methodological Answer:

  • Molecular docking : Compare binding affinities of the 4,6-dimethylpyrimidin-2-yl amino group vs. unsubstituted pyrimidine with DHFR (dihydrofolate reductase), using AutoDock Vina .
  • Site-directed mutagenesis : Replace key residues (e.g., Asp27 in DHFR) to assess hydrogen-bonding interactions .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding to confirm entropy-driven processes in hydrophobic pockets .

Data Contradiction Analysis

Q. Why do antioxidant activity results vary between DPPH and FRAP assays for this compound?

Methodological Answer:

  • Mechanistic differences : DPPH measures radical scavenging, while FRAP assesses reducing power. The compound may preferentially donate electrons (FRAP-positive) but poorly quench stable radicals (DPPH-negative) .
  • Redox potential mismatch : If the compound’s reduction potential is higher than DPPH’s (0.97 V), activity will be low. Measure via cyclic voltammetry to correlate .

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